
Rubidium hydrogen phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium hydrogen phthalate is a compound that belongs to the family of hydrogen phthalates, which are acid salts of phthalic acid. These compounds are known for their unique optical, piezoelectric, and elastic properties. This compound, in particular, is used in various scientific and industrial applications due to its distinct characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rubidium hydrogen phthalate can be synthesized through the reaction of rubidium hydroxide with phthalic acid. The reaction typically occurs in an aqueous solution, where rubidium hydroxide reacts with phthalic acid to form this compound and water. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where rubidium hydroxide and phthalic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the reaction. The resulting product is purified through crystallization and filtration processes to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Rubidium hydrogen phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states of rubidium.
Reduction: It can be reduced using suitable reducing agents to form rubidium metal.
Substitution: It can undergo substitution reactions where the hydrogen atom in the phthalate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Rubidium oxides.
Reduction: Rubidium metal.
Substitution: Substituted phthalate derivatives.
Aplicaciones Científicas De Investigación
Rubidium hydrogen phthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in biological studies to understand the effects of rubidium ions on biological systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the production of optical materials, piezoelectric devices, and as a catalyst in certain industrial processes.
Mecanismo De Acción
Rubidium hydrogen phthalate can be compared with other hydrogen phthalates such as potassium hydrogen phthalate and thallium hydrogen phthalate. While all these compounds share similar structural features, this compound is unique due to its specific optical and piezoelectric properties. Potassium hydrogen phthalate is commonly used as a primary standard in acid-base titrations, while thallium hydrogen phthalate is known for its distinct Raman spectral properties.
Comparación Con Compuestos Similares
- Potassium hydrogen phthalate
- Thallium hydrogen phthalate
- Sodium hydrogen phthalate
Rubidium hydrogen phthalate stands out due to its unique combination of properties, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
33227-10-0 |
|---|---|
Fórmula molecular |
C8H5O4Rb |
Peso molecular |
250.59 g/mol |
Nombre IUPAC |
2-carboxybenzoate;rubidium(1+) |
InChI |
InChI=1S/C8H6O4.Rb/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 |
Clave InChI |
XESNEJYDNWIZHN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Rb+] |
Números CAS relacionados |
88-99-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



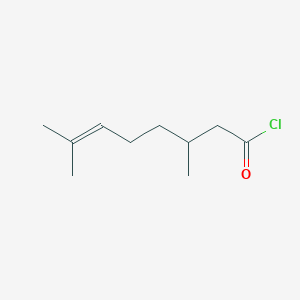
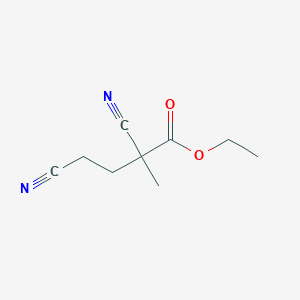
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
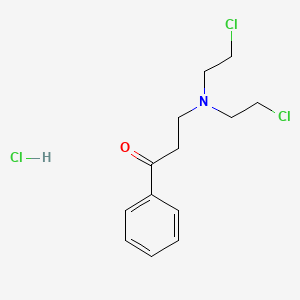

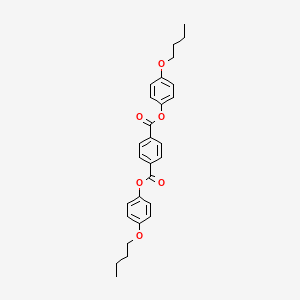


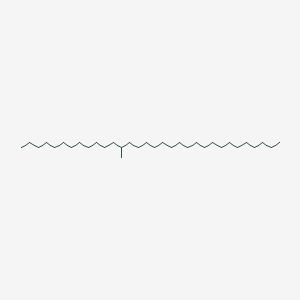

![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
